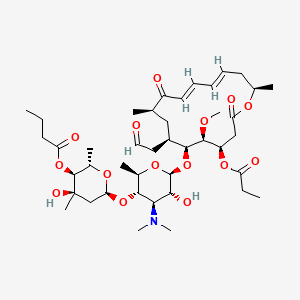![molecular formula C17H19F3N2O4 B14683103 2-(3'-Trifluoromethyl) phenoxy nicotinate de dimethylaminoethanol [French] CAS No. 36701-95-8](/img/structure/B14683103.png)
2-(3'-Trifluoromethyl) phenoxy nicotinate de dimethylaminoethanol [French]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3’-Trifluoromethyl) phenoxy nicotinate de dimethylaminoethanol is a chemical compound known for its unique structure and properties It is characterized by the presence of a trifluoromethyl group attached to a phenoxy ring, which is further connected to a nicotinate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3’-Trifluoromethyl) phenoxy nicotinate de dimethylaminoethanol typically involves the reaction of 2-chloronicotinic acid with 3-trifluoromethylphenol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the use of appropriate solvents and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. The process is designed to maximize yield and purity while minimizing the production of by-products. Advanced techniques such as continuous flow reactors and automated systems may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(3’-Trifluoromethyl) phenoxy nicotinate de dimethylaminoethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluoromethyl group and other substituents can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(3’-Trifluoromethyl) phenoxy nicotinate de dimethylaminoethanol has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(3’-Trifluoromethyl) phenoxy nicotinate de dimethylaminoethanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s stability and reactivity, allowing it to participate in various biochemical processes. The phenoxy and nicotinate moieties contribute to its binding affinity and specificity towards target molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-6-(trifluoromethyl)nicotinic acid
- 6-Methyl-4-(trifluoromethyl)nicotinic acid
- 2-Pivalamido-5-(trifluoromethyl)nicotinic acid
Uniqueness
Compared to similar compounds, 2-(3’-Trifluoromethyl) phenoxy nicotinate de dimethylaminoethanol stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its reactivity and stability, making it a valuable compound for various applications .
Properties
CAS No. |
36701-95-8 |
|---|---|
Molecular Formula |
C17H19F3N2O4 |
Molecular Weight |
372.34 g/mol |
IUPAC Name |
2-(dimethylamino)ethanol;2-[3-(trifluoromethyl)phenoxy]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H8F3NO3.C4H11NO/c14-13(15,16)8-3-1-4-9(7-8)20-11-10(12(18)19)5-2-6-17-11;1-5(2)3-4-6/h1-7H,(H,18,19);6H,3-4H2,1-2H3 |
InChI Key |
QAEGNXMRNWYFHT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCO.C1=CC(=CC(=C1)OC2=C(C=CC=N2)C(=O)O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



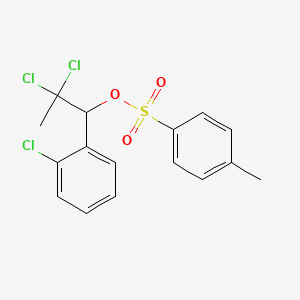
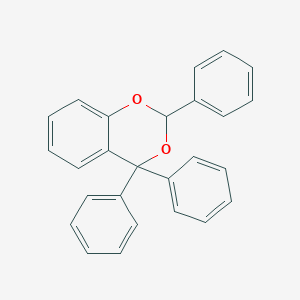
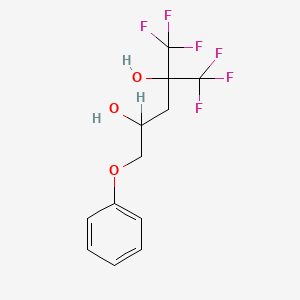

![2,2'-Hydrazine-1,2-diylbis[4,6-di(propan-2-yl)pyrimidine]](/img/structure/B14683046.png)
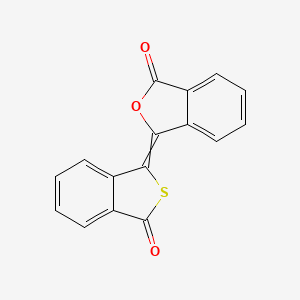
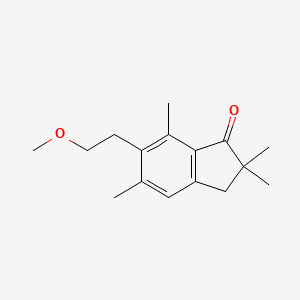
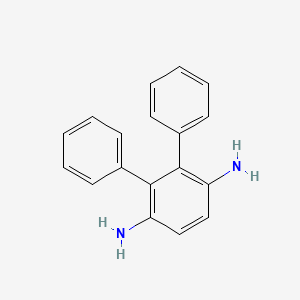
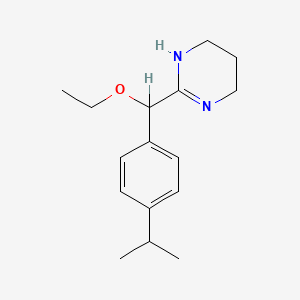
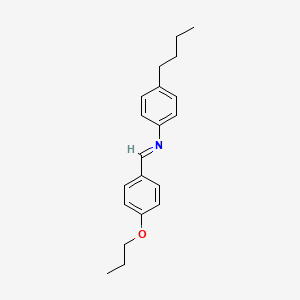
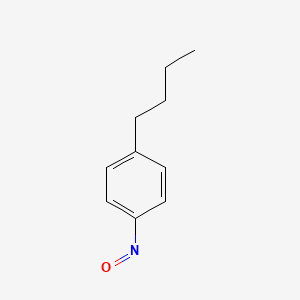
![5-Methyldibenzo[j,lmn]phenanthridine](/img/structure/B14683082.png)
